molecular formula C64H100B2O4 B565870 2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 628303-20-8

2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B565870
CAS No.: 628303-20-8
M. Wt: 955.12
InChI Key: XEMBFERDCPKOOC-UHFFFAOYSA-N
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Description

2,2’-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound with the molecular formula C64H100B2O4.

Scientific Research Applications

2,2’-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:

Mechanism of Action

Target of Action

Tetraoctylborolane’s primary targets are bacterial ribosomes. Specifically, it binds to the bacterial 30S ribosomal subunit. By doing so, it prevents the binding of transfer RNA (tRNA) to the ribosome acceptor site. This interference disrupts protein synthesis, leading to a bacteriostatic effect on susceptible bacteria .

Mode of Action

Tetraoctylborolane passively diffuses through porin channels in the bacterial membrane. Once inside, it binds reversibly to the 30S ribosomal subunit. This prevents tRNA from binding to the mRNA-ribosome complex, effectively inhibiting protein synthesis. Additionally, Tetraoctylborolane also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .

Action Environment

Environmental factors, such as pH and temperature, can influence Tetraoctylborolane’s stability and efficacy. Proper storage conditions are essential to maintain its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include boronic acids, reduced boron compounds, and substituted derivatives, which can be further utilized in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its structural properties, which provide enhanced stability and reactivity compared to similar compounds. Its tetraoctyl groups contribute to its solubility and compatibility with various solvents, making it a versatile compound for diverse applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[6,6,12,12-tetraoctyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indeno[1,2-b]fluoren-8-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H100B2O4/c1-13-17-21-25-29-33-41-63(42-34-30-26-22-18-14-2)55-45-49(65-67-59(5,6)60(7,8)68-65)37-39-51(55)53-48-58-54(47-57(53)63)52-40-38-50(66-69-61(9,10)62(11,12)70-66)46-56(52)64(58,43-35-31-27-23-19-15-3)44-36-32-28-24-20-16-4/h37-40,45-48H,13-36,41-44H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMBFERDCPKOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4C3(CCCCCCCC)CCCCCCCC)C6=C(C5(CCCCCCCC)CCCCCCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H100B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

955.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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